Fmoc-Lys-OH hydrochloride (CAS 139262-23-0) is an essential orthogonally protected amino acid building block featuring an Fmoc-protected α-amine and a free, protonated ε-amine. Supplied as a stable hydrochloride salt, it serves as a critical precursor for synthesizing custom side-chain modified lysine derivatives—such as fluorophore conjugates, PROTAC linkers, and ADC payloads—prior to their incorporation into solid-phase peptide synthesis (SPPS) . The hydrochloride form ensures a stable, crystalline solid with high purity (>98% HPLC) and prevents premature degradation of the free amine, providing a highly reliable starting material for complex bioconjugation and pharmaceutical intermediate workflows.
Fmoc-protected lysine building block with unprotected ε-amine for direct on-resin modification.
Aqueous solubility profile supports coupling and diazo transfer protocols.
Serves as alkyl-chain linker in PROTAC and ADC synthesis without additional deprotection.
Substituting Fmoc-Lys-OH hydrochloride with fully protected analogs like Fmoc-Lys(Boc)-OH eliminates the ability to perform pre-SPPS side-chain derivatization, forcing chemists into less efficient on-resin modifications that often suffer from incomplete conversion and difficult purification . Conversely, attempting to use the zwitterionic free base (Fmoc-Lys-OH) introduces severe processability issues, including extremely poor solubility in standard aprotic solvents (DMF, DCM) and a higher propensity for atmospheric degradation. The hydrochloride salt specifically overcomes these barriers by maintaining high solubility in polar organics while keeping the ε-amine unreactive until intentionally liberated by a mild base (e.g., DIPEA) during the targeted conjugation step.
Free base Fmoc-Lys-OH may not achieve dissolution in aqueous reaction media, potentially causing protocol failure where HCl salt is specified.
Fmoc-Lys(Boc)-OH requires TFA deprotection to liberate the ε-amine; not directly interchangeable with the unprotected analog in synthetic routes.
Lower-purity grades may reduce coupling efficiency and increase deletion sequences; verify supplier-specific HPLC and chiral purity specifications.
The hydrochloride salt form of Fmoc-Lys-OH dramatically alters its dissolution profile compared to the zwitterionic free base. While the free base exhibits poor solubility in standard aprotic solvents, Fmoc-Lys-OH HCl achieves high solubility in dimethylformamide (DMF) (approx. 150 mg/mL) and DMSO (>100 mg/mL) . This allows for high-concentration, homogeneous liquid-phase reactions during the synthesis of complex linkers.
| Evidence Dimension | Solubility in DMF at 25°C |
| Target Compound Data | Fmoc-Lys-OH HCl (~150 mg/mL) |
| Comparator Or Baseline | Fmoc-Lys-OH free base (<10 mg/mL) |
| Quantified Difference | >15-fold improvement in working concentration |
| Conditions | Standard liquid-phase peptide derivatization conditions |
High solubility in aprotic solvents is critical for scaling up the synthesis of custom lysine derivatives without requiring excessive solvent volumes.
For the synthesis of pre-conjugated building blocks, Fmoc-Lys-OH HCl allows for direct ε-amine acylation upon mild in situ neutralization with a base like DIPEA [1]. In contrast, utilizing standard Fmoc-Lys(Boc)-OH requires a preliminary TFA-mediated deprotection step and subsequent purification, adding time and reducing overall yield.
| Evidence Dimension | Synthetic steps to ε-amine conjugated building block |
| Target Compound Data | Fmoc-Lys-OH HCl (1 step: direct conjugation via neutralization) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH (3 steps: TFA deprotection, purification, conjugation) |
| Quantified Difference | Elimination of 2 processing steps and avoidance of strong acid exposure |
| Conditions | Pre-SPPS liquid-phase building block synthesis |
Reduces labor, solvent waste, and yield loss when preparing custom modified amino acids for specialized peptide synthesis.
The protonation of the ε-amine as a hydrochloride salt prevents the nucleophilic degradation, atmospheric oxidation, and spontaneous side reactions that typically plague free primary amines. Fmoc-Lys-OH HCl maintains >98% HPLC purity for over 2 years when stored at 2-8°C , providing a highly reliable, weighable crystalline solid compared to the hygroscopic and less stable free base.
| Evidence Dimension | Long-term solid-state purity |
| Target Compound Data | Fmoc-Lys-OH HCl (>98% purity retained at 24 months, 2-8°C) |
| Comparator Or Baseline | Free primary amine analogs (Prone to rapid oxidation and degradation) |
| Quantified Difference | Extended shelf-life and reliable batch-to-batch stoichiometry |
| Conditions | Standard laboratory storage (2-8°C, sealed) |
Procurement of the HCl salt ensures that large-scale or long-term synthetic campaigns are not compromised by precursor degradation.
Fmoc-Lys-OH HCl is the optimal starting material for constructing cleavable and non-cleavable linkers. The free ε-amine can be directly conjugated to alkyl chains, PEG spacers, or target-binding ligands prior to incorporation into the final therapeutic construct .
For assays requiring protease cleavage detection, this compound allows for the direct liquid-phase conjugation of fluorophores (e.g., FITC, coumarin derivatives) to the lysine side chain, creating highly pure labeled building blocks for subsequent SPPS .
When standard commercial protected lysines are insufficient, Fmoc-Lys-OH HCl serves as the primary precursor to synthesize specialized Fmoc-Lys(X)-OH derivatives (where X = Alloc, ivDde, Mtt), enabling complex multi-cyclic peptide synthesis .
Irritant